molecular formula C10H9NO2 B1317496 5-(2-Methoxyphenyl)oxazole CAS No. 848608-55-9

5-(2-Methoxyphenyl)oxazole

Cat. No. B1317496
M. Wt: 175.18 g/mol
InChI Key: GUXQZEQRJQEFPO-UHFFFAOYSA-N
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Description

5-(2-Methoxyphenyl)oxazole is a heterocyclic compound consisting of a five-membered oxazole ring fused with a substituted phenyl ring . The IUPAC name for this compound is 5-(2-methoxyphenyl)-1,3-oxazole . It has a molecular weight of 175.19 .


Synthesis Analysis

While specific synthesis methods for 5-(2-Methoxyphenyl)oxazole were not found in the search results, oxazoles can generally be prepared in the laboratory using a variety of methods. One of the most common methods is the cyclodehydration of amide oximes, a process that uses an acid catalyst to facilitate the removal of water from the compound .


Molecular Structure Analysis

The molecular structure of 5-(2-Methoxyphenyl)oxazole is represented by the InChI code 1S/C10H9NO2/c1-12-9-5-3-2-4-8(9)10-6-11-7-13-10/h2-7H,1H3 . This indicates that the molecule contains 10 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms.


Chemical Reactions Analysis

Oxazoles, including 5-(2-Methoxyphenyl)oxazole, can undergo various types of chemical reactions. These include electrophilic substitution reactions, which usually occur at position 5 of the oxazole ring, and nucleophilic substitution reactions, which often involve the carbon atom at position 2 on the oxazole ring . Oxazoles can also undergo ring-opening reactions under certain conditions .


Physical And Chemical Properties Analysis

5-(2-Methoxyphenyl)oxazole is a solid at room temperature . and should be stored at a temperature between 2-8°C .

Safety And Hazards

The safety information for 5-(2-Methoxyphenyl)oxazole indicates that it has a GHS07 pictogram and a signal word of "Warning" . Hazard statements include H315, H319, and H335 . The MSDS for this compound can be found here.

properties

IUPAC Name

5-(2-methoxyphenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-12-9-5-3-2-4-8(9)10-6-11-7-13-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXQZEQRJQEFPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80587622
Record name 5-(2-Methoxyphenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Methoxyphenyl)oxazole

CAS RN

848608-55-9
Record name 5-(2-Methoxyphenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of Anisaldehyde (2.0 mmol) in MeOH (5.0 mL), was added K2CO3 (2.2 mmol) and TOSMIC (1.10 mmol) and the reaction was allowed to stir at 80° C. in a sealed vial. After the reaction was over, the methanol was removed and the crude product was absorbed in silica gel and purified by column chromatography. The product was isolated in 83% yield as colorless oil. 1H NMR: 3.91 (s, 3H), 6.94 (d, 1H, J=8.4 Hz), 7.01 (t, 1H, J=7.6 Hz), 6.94 (t, 1H, J=8.4 Hz), 7.53 (s, 1H), 7.75 (d, 1H, J=8.0 Hz), 7.53 (s, 1H).
Quantity
2 mmol
Type
reactant
Reaction Step One
Name
Quantity
2.2 mmol
Type
reactant
Reaction Step One
Quantity
1.1 mmol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 2-methoxybenzaldehyde (10.0 g, 73.4 mmol), tosylmethylisocyanide (14.34 g, 73.4 mmol) and potassium carbonate (10.14 g, 73.4 mmol) in 220 ml methanol is heated at reflux for 6 hours. The solvent is removed under reduced pressure and the residue poured into ice-water (800 ml). The precipitate is collected by filtration, washed with water, and dried in vacuo to give 9.05 g of 5-(2-methoxyphenyl)oxazole (70%). Boron tribromide (1M in dichloromethane, 36 ml) is added slowly to a cold solution (0° C.) of the above oxazole (3.0 g, 17.1 mmol) in dichloromethane (215 ml). After stirring overnight at room temperature, ice-water (50 ml) is added carefully. The aqueous layer is extracted with dichloromethane (50 ml), and the combined organic layers are dried over sodium sulfate and concentrated under reduced pressure. The precipitate which formed after addition of dichloromethane (70 ml) is collected by filtration, heated with dichloromethane (15 ml), and filtered again to give 3.16 g of 2-(5-oxazolyl)phenol. This phenolic product is reacted with (2S)-glycidyl 3-nitrobenzenesulfonate substantially as described for Epoxide 1 to give 400 mg of the title epoxide (9.5%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
14.34 g
Type
reactant
Reaction Step One
Quantity
10.14 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
HY Jang, K Damodar, JK Kim… - Bulletin of the Korean …, 2017 - Wiley Online Library
An efficient first synthesis of 2,5‐diaryloxazoles 1–5 was accomplished from commercially inexpensive precursors and in overall yields of 38–48%. The synthesis proceeds via α‐…
Number of citations: 5 onlinelibrary.wiley.com
K Narita, K Suganuma, T Murata, R Kondo… - Bioorganic & Medicinal …, 2021 - Elsevier
African trypanosomiasis is a zoonotic protozoan disease affecting the nervous system. Various natural products reportedly exhibit trypanocidal activity. Naturally occurring 2,5-…
Number of citations: 2 www.sciencedirect.com
AMM Abdelhady - 2016 - munin.uit.no
Breitfussins are a group of a closely related heterocyclic compounds. They consist of a tetracyclic structure with an indole, an oxazole and a pyrrole. The breitfussins exhibit interesting …
Number of citations: 2 munin.uit.no
H Mo, R Zhang, Y Chen, ST Li, Y Wang, W Zou… - European Journal of …, 2022 - Elsevier
The combination of histone deacetylase (HDAC) and autophagy inhibitor has been considered as a novel cancer therapeutic strategy. To find novel HDAC inhibitors that can inhibit …
Number of citations: 3 www.sciencedirect.com
NN Chen, H Zhang, QS Zhu, T Zeng… - Journal of Medicinal …, 2023 - ACS Publications
Stimulator of interferon gene (STING) is a critical adaptor protein that has a pivotal role in triggering inherent immune responses to infection. STING-linked interferon production has …
Number of citations: 3 pubs.acs.org
K Sugitate, T Yamashiro, I Takahashi… - The Journal of …, 2023 - ACS Publications
The previously reported structures of oxytrofalcatins B and C possess a benzoyl indole core. However, following synthesis and NMR comparison of both the proposed structure and the …
Number of citations: 5 pubs.acs.org
X Qin, B Feng, J Dong, X Li, Y Xue… - The Journal of Organic …, 2012 - ACS Publications
The copper(II)-catalyzed dehydrogenative coupling between two different azoles for the preparation of unsymmetrical biazoles has been developed. The current catalytic system can …
Number of citations: 87 pubs.acs.org

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